![molecular formula C15H15N3O6S B2864191 Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate CAS No. 338423-44-2](/img/structure/B2864191.png)
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is a synthetic organic compound known for its multifaceted applications in both scientific research and industrial processes. Its intricate molecular structure, featuring a combination of methoxy, nitrophenoxy, and pyrimidinyl functional groups, enables its involvement in a diverse array of chemical reactions and makes it a valuable tool in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate typically involves a multi-step process:
Sulfanylation: Begins with the introduction of a sulfanyl group to a pyrimidine derivative under controlled conditions. Common reagents include sulfur-containing compounds.
Nitration
Esterification: Finally, esterification occurs, converting the compound into its ethyl ester form using ethanol and a suitable catalyst.
Industrial Production Methods: : Industrial production methods mirror these steps but on a larger scale, often employing continuous flow reactors for consistent yields and process efficiency. Solvent recycling and automated control systems ensure the safe and cost-effective manufacture of this complex molecule.
化学反应分析
Types of Reactions: : Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is versatile in its reactivity:
Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, transforming it into sulfoxide or sulfone derivatives.
Reduction: Commonly involves hydrogenation reactions, often catalyzed by palladium, resulting in the reduction of the nitro group.
Substitution: Involves replacing functional groups within the molecule, facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: : Reagents such as nitric acid for nitration, ethanol for esterification, and various oxidizing or reducing agents for specific transformations are integral. Conditions vary from acidic to basic environments, typically requiring precise temperature control and inert atmospheres to prevent undesired side reactions.
Major Products: : The primary products include sulfoxides, sulfones, nitro-reduced derivatives, and substituted analogs, each valuable in its own right for further research or application.
科学研究应用
Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is extensively used in:
Chemistry: : As a precursor in the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Employed in the creation of bioactive compounds for drug discovery and biochemical pathway analysis.
Medicine: : A critical intermediate in the development of pharmaceuticals targeting specific cellular mechanisms or disease pathways.
Industry: : Used in the production of dyes, agrochemicals, and materials science for creating advanced materials with desired properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Often enzymes or receptors where the functional groups of the compound can form reversible or irreversible bonds.
Pathways Involved: : Depending on the application, it can modulate biochemical pathways, inhibit or activate enzyme activity, or participate in signaling cascades essential for cellular functions.
相似化合物的比较
Similar Compounds
Ethyl 2-{[5-methoxy-4-(4-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
Ethyl 2-{[5-ethoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate
Ethyl 2-{[5-methoxy-4-(3-nitrophenyl)-2-pyrimidinyl]sulfanyl}acetate
Uniqueness: : Its uniqueness lies in the specific combination of methoxy, nitrophenoxy, and pyrimidinyl groups, which confer unique reactivity and biological activity compared to similar molecules. This makes it a preferred choice in targeted synthetic and research applications.
属性
IUPAC Name |
ethyl 2-[5-methoxy-4-(3-nitrophenoxy)pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-3-23-13(19)9-25-15-16-8-12(22-2)14(17-15)24-11-6-4-5-10(7-11)18(20)21/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVOQRNZOIUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2864108.png)
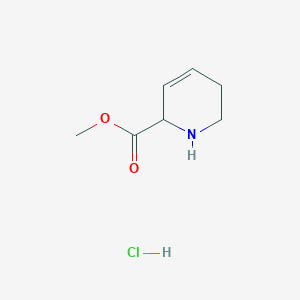
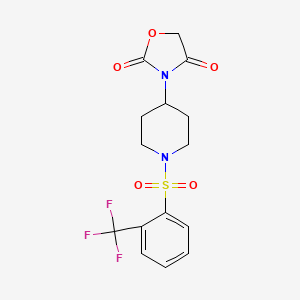
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2864117.png)
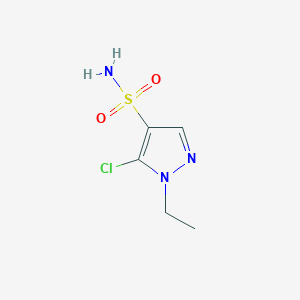
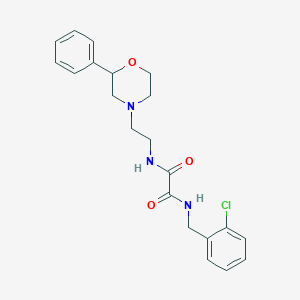
![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)
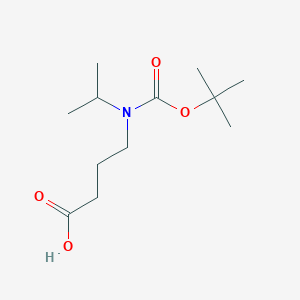
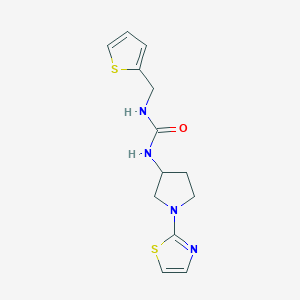
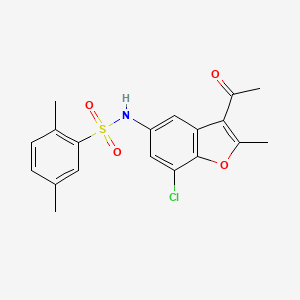
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864128.png)
![8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2864130.png)
![4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2864131.png)
